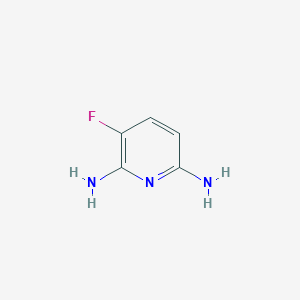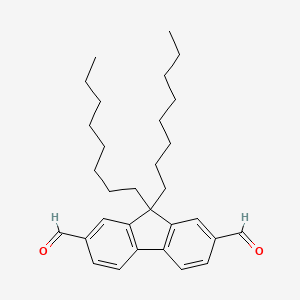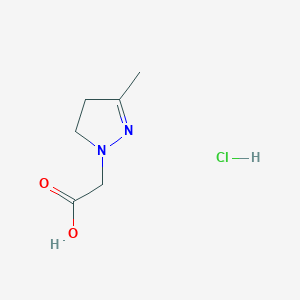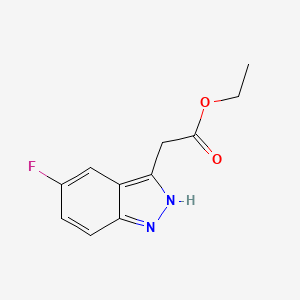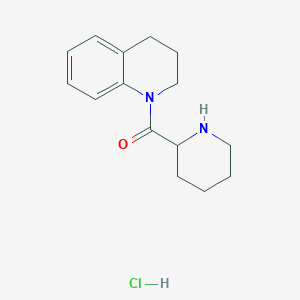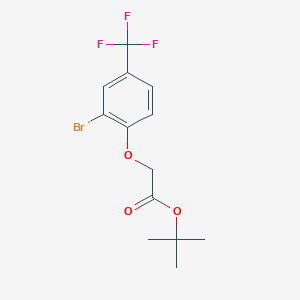
Acétate de tert-butyle (2-bromo-4-trifluorométhylphénoxy)
Vue d'ensemble
Description
Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate: is a chemical compound with the molecular formula C13H14BrF3O3 and a molecular weight of 355.15 g/mol It is characterized by the presence of a tert-butyl ester group, a bromo substituent, and a trifluoromethyl group attached to a phenoxyacetate moiety
Applications De Recherche Scientifique
Chemistry: Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substituents make it a valuable building block in medicinal chemistry and material science .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer chemistry and surface coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate typically involves the reaction of 2-bromo-4-trifluoromethylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromo group in tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The phenoxyacetate moiety can be oxidized under specific conditions to form corresponding phenolic or quinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromo substituent, to yield dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted phenoxyacetates
- Phenolic derivatives
- Dehalogenated compounds
Mécanisme D'action
The mechanism of action of tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate is primarily based on its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical modifications. For instance, in drug design, the trifluoromethyl group can interact with biological targets through hydrophobic interactions and influence the pharmacokinetic properties of the resulting compounds .
Comparaison Avec Des Composés Similaires
- Tert-butyl (2-chloro-4-trifluoromethylphenoxy)acetate
- Tert-butyl (2-bromo-4-methylphenoxy)acetate
- Tert-butyl (2-bromo-4-fluorophenoxy)acetate
Comparison: Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate is unique due to the presence of both bromo and trifluoromethyl groups. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the bromo group provides a site for further chemical modifications. Compared to its analogs, this compound offers a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Propriétés
IUPAC Name |
tert-butyl 2-[2-bromo-4-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF3O3/c1-12(2,3)20-11(18)7-19-10-5-4-8(6-9(10)14)13(15,16)17/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDISMUPOSDFKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
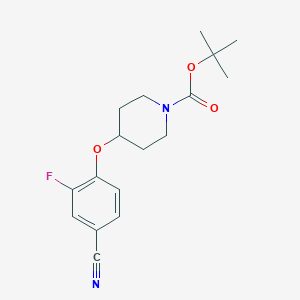
![4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1442217.png)
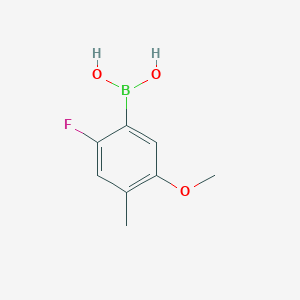
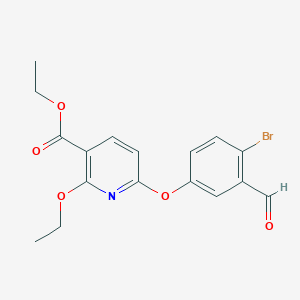
![ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1442222.png)
![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)
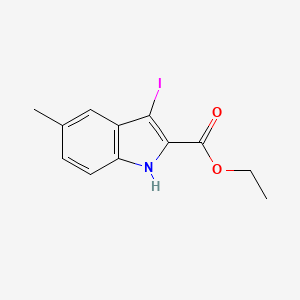
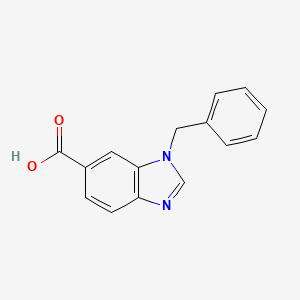
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B1442229.png)
